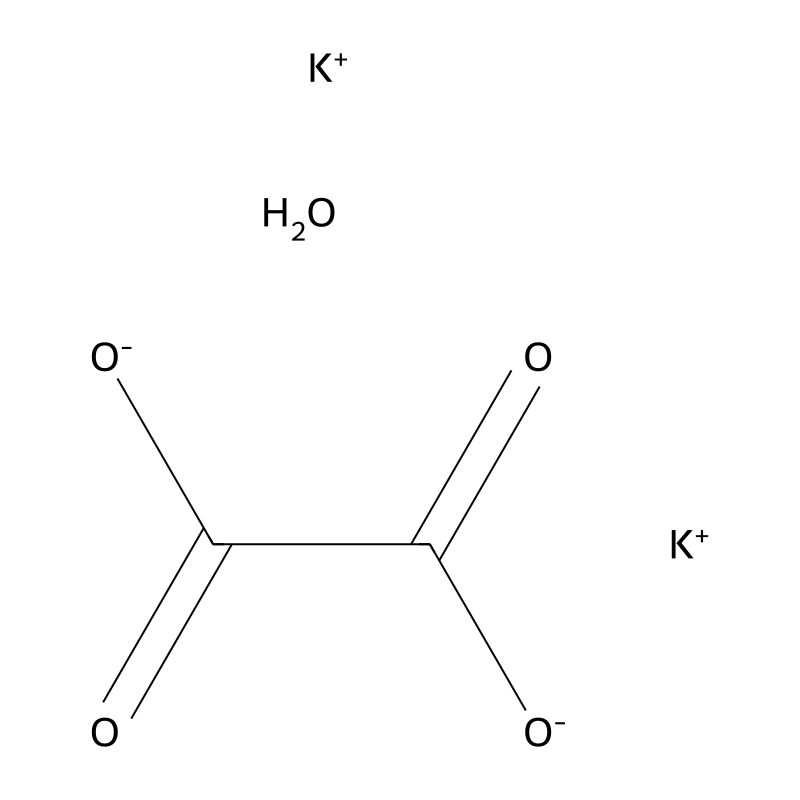

Potassium oxalate monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Model for Oxalate Transport Studies:

Potassium oxalate monohydrate serves as an experimental model for investigating oxalate transport mechanisms in biological systems. Its properties, including higher water permeability compared to sodium salts, allow researchers to study the role of hydrogen bonding interactions in membrane permeability. This research contributes to understanding the transport of oxalate, a molecule associated with kidney stones and other health issues [].

Investigation of Cell Factors in Citrate Resistance:

This compound finds use in studying cell factors involved in high resistance to sodium citrate. Researchers utilize potassium oxalate monohydrate as a reaction solution to explore the cellular mechanisms underlying resistance to this specific chemical [].

Potential Biocompatible Polymer:

Potassium oxalate monohydrate possesses biocompatible properties, meaning it does not trigger allergic reactions in animals or humans. This characteristic makes it a potential candidate for the development of biocompatible polymers, which are essential materials in various biomedical applications [].

Potassium oxalate monohydrate is a white, odorless crystalline solid with the chemical formula . It is a potassium salt of oxalic acid and is known for its solubility in water, where it forms basic aqueous solutions. The compound has a molecular weight of approximately 184.24 g/mol and exhibits a density of about 2.13 g/cm³ at 20 °C . In its solid form, potassium oxalate monohydrate is stable under normal conditions but can decompose upon heating, converting to potassium oxide .

Potassium oxalate monohydrate's primary mechanism of action in research settings involves chelation. Its oxalate anion's structure allows it to form stable ring-like structures with metal cations. This property is exploited in precipitation reactions, where it selectively binds to specific metal ions, removing them from solution []. For instance, in calcium oxalate precipitation, the oxalate anion coordinates with the calcium ion, leading to the formation of a highly insoluble precipitate, effectively removing calcium from the solution.

Potassium oxalate monohydrate has notable biological implications due to its potential toxicity. Ingestion can lead to severe gastrointestinal distress, including burning sensations in the throat and stomach, vomiting, and even cardiovascular collapse in extreme cases . Furthermore, it can cause irritation upon contact with skin or eyes. Despite these risks, the compound also plays roles in biological systems as a chelator of calcium ions, which can influence metabolic processes.

Several methods exist for synthesizing potassium oxalate monohydrate:

- Neutralization Reaction: Mixing oxalic acid with potassium hydroxide or potassium carbonate results in the formation of potassium oxalate monohydrate.

- Evaporation: Concentrated solutions of potassium oxalate can be evaporated to yield crystals of the monohydrate.

- Precipitation: Reacting soluble potassium salts with sodium oxalate can precipitate potassium oxalate monohydrate from solution.

These methods allow for the production of high-purity samples suitable for laboratory and industrial use .

Potassium oxalate monohydrate finds utility across various fields:

- Analytical Chemistry: It serves as a reagent in titrations and as a standard for determining calcium levels in samples.

- Pharmaceuticals: The compound is used in drug formulations as a stabilizing agent.

- Food Industry: It acts as a food additive and preservative due to its chelating properties.

- Photography: Historically, it has been used in photographic processes as a developing agent.

Its versatility makes it valuable in both laboratory settings and industrial applications .

Research on interaction studies involving potassium oxalate monohydrate primarily focuses on its chelation properties. It interacts effectively with various metal ions, forming stable complexes that are useful in analytical applications. For instance, studies have demonstrated its ability to bind calcium ions, which is relevant in both biological contexts (such as kidney stone formation) and industrial processes (like water treatment) where controlling calcium concentration is critical .

Potassium oxalate monohydrate shares similarities with several other compounds within the category of oxalates and salts. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Sodium oxalate | More soluble than potassium oxalate; used in laboratories | |

| Calcium oxalate | Insoluble; forms kidney stones; important in biological systems | |

| Ammonium oxalate | Soluble; used in fertilizers and as a reagent |

Uniqueness of Potassium Oxalate Monohydrate: Unlike sodium or ammonium salts, potassium oxalate monohydrate has unique properties that make it particularly effective for certain applications requiring specific ionic interactions or solubility characteristics. Its role as a reducing agent and its relatively low toxicity compared to other salts make it advantageous for laboratory use.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H302+H312 (30.95%): Harmful if swallowed or in contact with skin [Warning Acute toxicity, oral;

acute toxicity, dermal];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (30.16%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (30.16%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant